[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
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Overview
Description
“[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a specialty product used for proteomics research . It is also related to the compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” which has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .
Molecular Structure Analysis
The 3D structure of the related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” was confirmed by single-crystal X-ray diffraction . The DFT optimized geometry of this compound produced a conformer that is significantly different from the crystal structure . This indicates that the crystal packing forces significantly influenced the conformation thereof .Scientific Research Applications
Aphicidal Activity
The title compound exhibits aphicidal activity against two common aphid species : The title compound exhibits aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops, so this finding suggests potential use as an insect control agent .
Antifungal Properties
In addition to aphid control, the compound displays antifungal activity against Pythium aphanidermatum (62.0%). Antifungal agents are crucial for protecting plants from soil-borne pathogens, making this discovery valuable for agricultural applications .
Triazine Compounds in Medicine and Agrochemicals
Substituted triazine compounds have gained attention for their diverse applications. Notably, hexahydro-1,3,5-triazine, a simple triazine derivative, exhibits insecticidal, antifungal, herbicidal, and antiviral activities. The presence of the electron-withdrawing group NO2 enhances insecticidal properties against various pests .
Structural Insights
The crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide reveals a benzene ring and a 1,3,5-triazine ring. The compound’s conformation and hydrogen bonding interactions contribute to its stability .
Mechanism of Action
The related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” was identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Molecular docking experiments revealed important intermolecular interactions between this compound and 11β-HSD1 . These results indicate that this compound may be considered for further drug design endeavors .
Future Directions
The related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” has been identified as a potential 11β-HSD1 inhibitor . This suggests that “[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” and similar compounds could be considered for further drug design endeavors .
properties
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2OS/c1-19-12(10(6-20)11(18-19)13(15,16)17)21-7-8-2-4-9(14)5-3-8/h2-5,20H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBNVKXVKIVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
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